molecular formula C17H14FNO2 B10842333 3-(3-Fluoro-phenyl)-6,7-dimethoxy-quinoline

3-(3-Fluoro-phenyl)-6,7-dimethoxy-quinoline

Cat. No.: B10842333
M. Wt: 283.30 g/mol
InChI Key: UECRIUGPTSAZMC-UHFFFAOYSA-N
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Description

3-(3-Fluoro-phenyl)-6,7-dimethoxy-quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluoro-phenyl group and methoxy groups in the structure enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-phenyl)-6,7-dimethoxy-quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-fluoroaniline, 6,7-dimethoxyquinoline, and other reagents.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluoro-phenyl)-6,7-dimethoxy-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The fluoro-phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(3-Fluoro-phenyl)-6,7-dimethoxy-quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-phenyl)-6,7-dimethoxy-quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Properties

Molecular Formula

C17H14FNO2

Molecular Weight

283.30 g/mol

IUPAC Name

3-(3-fluorophenyl)-6,7-dimethoxyquinoline

InChI

InChI=1S/C17H14FNO2/c1-20-16-8-12-6-13(11-4-3-5-14(18)7-11)10-19-15(12)9-17(16)21-2/h3-10H,1-2H3

InChI Key

UECRIUGPTSAZMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1OC)C3=CC(=CC=C3)F

Origin of Product

United States

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